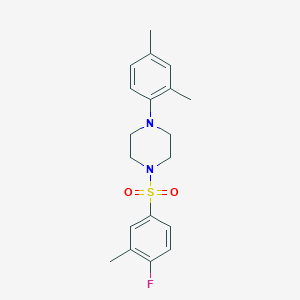
1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications. The presence of both dimethylphenyl and fluoromethylphenyl groups in its structure suggests that this compound may exhibit unique chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:
-
Nucleophilic Substitution Reaction:
Starting Materials: 2,4-Dimethylphenylamine and 4-Fluoro-3-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).
Procedure: The 2,4-dimethylphenylamine is reacted with 4-fluoro-3-methylbenzenesulfonyl chloride to form the intermediate sulfonamide.
-
Cyclization:
Intermediate: The sulfonamide intermediate is then subjected to cyclization with piperazine.
Reaction Conditions: This step is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C).
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfonylated piperazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine has been explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or neurotransmission, depending on its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl and fluoromethylphenyl groups, resulting in different pharmacological properties.
4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazine: Lacks the dimethylphenyl group, which may affect its biological activity.
Uniqueness: 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is unique due to the presence of both dimethylphenyl and fluoromethylphenyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c1-14-4-7-19(16(3)12-14)21-8-10-22(11-9-21)25(23,24)17-5-6-18(20)15(2)13-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWKOFATGFDZTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
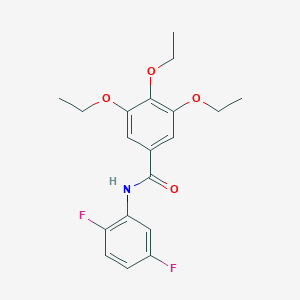

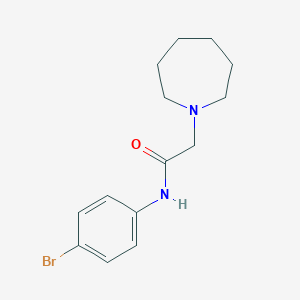

![4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine](/img/structure/B501555.png)
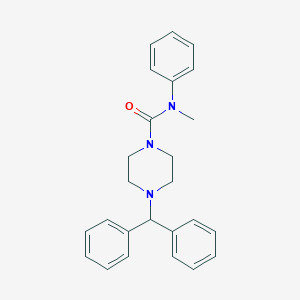
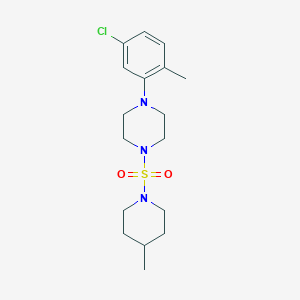


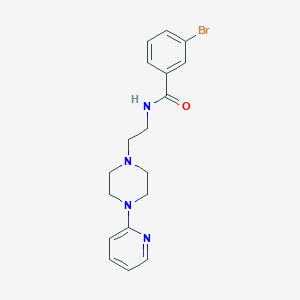
![1-(4-{3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B501564.png)
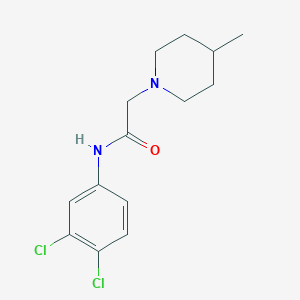
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B501567.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B501568.png)
